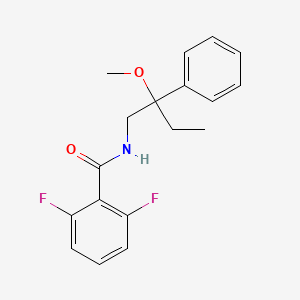

2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO2/c1-3-18(23-2,13-8-5-4-6-9-13)12-21-17(22)16-14(19)10-7-11-15(16)20/h4-11H,3,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKYALPNKLVVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methoxy-2-phenylbutylamine.

Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group and the amide moiety can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the amide group.

Major Products Formed

Substitution: Products with different substituents on the benzene ring.

Oxidation: Products with oxidized methoxy groups, such as aldehydes or carboxylic acids.

Reduction: Products with reduced amide groups, such as amines.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the potential of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide as an antibacterial agent. The compound's structural motif, particularly the difluorobenzamide group, enhances its interaction with bacterial proteins, such as FtsZ, which is crucial for bacterial cell division. Research indicates that fluorination improves the compound's metabolic stability and increases its binding affinity to target proteins, making it a promising candidate for developing new antibiotics against resistant strains of bacteria like Staphylococcus aureus .

Antiproliferative Properties

The compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies suggest that derivatives of benzamide containing fluorine atoms exhibit significant activity against various cancer cell lines. The presence of methoxy groups in the structure appears to enhance its efficacy in inhibiting cell growth by inducing apoptosis and preventing oxidative damage to cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies reveal that the compound can form multiple hydrogen bonds and hydrophobic interactions with the active sites of proteins involved in disease processes. Such insights are crucial for optimizing the compound's structure to enhance its biological activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. The structure-activity relationship (SAR) studies indicate that variations in substituents on the benzamide scaffold can significantly influence biological activity. For instance, introducing different alkyl or aryl groups at the nitrogen position has been shown to modulate both antibacterial and antiproliferative activities .

Case Study 1: Antibacterial Efficacy

A study conducted on various benzamide derivatives showed that this compound exhibited a lower minimum inhibitory concentration (MIC) against S. aureus compared to non-fluorinated analogs. This supports the hypothesis that fluorination enhances antibacterial properties by improving binding affinity to FtsZ .

Case Study 2: Cancer Cell Lines

In another study focusing on cancer treatment, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents. This suggests potential for further development as an anticancer drug .

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain proteins or enzymes, while the methoxy-phenylbutyl group may contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,6-difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide.

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents on the amide nitrogen.

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and methoxy-phenylbutyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Actividad Biológica

2,6-Difluoro-N-(2-methoxy-2-phenylbutyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiproliferative research. This article explores its synthesis, mechanisms of action, and biological efficacy based on current research findings.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available benzamide derivatives. The introduction of the difluoro group and the methoxy-phenylbutyl moiety is crucial for enhancing the compound's biological properties.

Antibacterial Activity

Recent studies have demonstrated that various benzamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.25 to 10 μg/mL against strains such as Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Benzamide Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2,6-Difluoro-N-(...) | 0.25 - 1 | Bacillus subtilis |

| 3-Chloroalkoxy derivative | <10 | Staphylococcus aureus |

| 3-Bromoalkoxy derivative | <10 | Staphylococcus aureus |

Antiproliferative Activity

Antiproliferative assays have shown that the compound can inhibit cancer cell growth effectively. In vitro studies indicated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, some derivatives demonstrated IC50 values as low as 1.2 μM against MCF-7 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2,6-Difluoro-N-(...) | 1.2 | MCF-7 |

| Hydroxy-substituted derivative | 3.7 | HCT116 |

| Methoxy-substituted derivative | 4.8 | MCF-7 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Division : Similar compounds have been shown to inhibit FtsZ, a protein essential for bacterial cell division, leading to cell death .

- Antioxidative Properties : Some derivatives possess antioxidative capabilities that may contribute to their antiproliferative effects by reducing oxidative stress within cells .

- Selective Targeting : The selectivity towards cancer cells over healthy cells has been noted, indicating a potential for reduced side effects in therapeutic applications .

Case Studies

A notable study focused on the evaluation of a series of benzamide derivatives including this compound revealed promising results in both antibacterial and anticancer activities. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

Q & A

Basic: What are the standard synthetic routes for 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from 2,6-difluorobenzamide derivatives. Key steps include:

Core Fluorination: Reacting 2,6-difluoroaniline with benzoyl chloride under controlled acidic conditions to form the benzamide backbone.

Alkylation: Introducing the 2-methoxy-2-phenylbutyl group via nucleophilic substitution or coupling reactions. Optimize yield by using catalysts like Pd(PPh₃)₄ for cross-coupling or adjusting solvent polarity (e.g., DMF or THF) .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity.

Critical Parameters: Temperature (60–80°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:electrophile) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR: ¹H/¹³C NMR confirms substituent positions. For example, fluorine atoms induce splitting in aromatic proton signals (δ 7.3–7.7 ppm, double doublets) .

- X-Ray Diffraction: Single-crystal analysis (e.g., Bruker SMART APEX CCD) determines bond lengths/angles. Monoclinic systems (space group P21/c) with R-factor <0.05 indicate high precision. Hydrogen bonds (N–H⋯O, C–H⋯F) stabilize crystal packing .

Data Table:

| Parameter | Value |

|---|---|

| C–F Bond Length | 1.34–1.37 Å |

| N–H⋯O Distance | 2.02 Å |

| Dihedral Angle (Ar-C) | 59.03° |

Advanced: How can contradictory crystallographic data (e.g., R-factor discrepancies) be resolved during structural refinement?

Methodological Answer:

Use iterative refinement in software like SHELXL :

Initial Model: Build using SHELXS with Patterson methods.

Anisotropic Refinement: Apply thermal displacement parameters for non-H atoms.

Hydrogen Placement: Place H atoms geometrically (HFIX command) or via difference maps.

Validation: Cross-check with CIF files and PLATON’s ADDSYM to detect missed symmetry. For high R-factors (>0.08), re-exclude outliers or re-collect data at lower temperatures (e.g., 100 K) to reduce thermal motion .

Advanced: What strategies are effective in analyzing the compound’s bioactivity against resistant microbial strains?

Methodological Answer:

Design dose-response assays with controls:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Mechanistic Studies:

| Strain | MIC (µg/mL) | LogP |

|---|---|---|

| S. aureus (MRSA) | 8.2 | 3.1 |

| E. coli (ESBL) | 32.5 | 3.1 |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on biological potency?

Methodological Answer:

Analog Synthesis: Vary substituents (e.g., methoxy → ethoxy, phenyl → pyridyl) using parallel synthesis.

Pharmacokinetic Profiling: Measure logP (shake-flask method), solubility (HPLC-UV), and metabolic stability (microsomal assays).

Key SAR Findings:

- Fluorine Position: 2,6-Difluoro enhances membrane permeability (logP ~3.1) compared to mono-fluoro analogs.

- Methoxy Group: Increases metabolic half-life (t₁/₂ > 2 hrs in liver microsomes) .

Basic: What safety protocols are critical when handling intermediates during synthesis?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Toxic Intermediates: Use fume hoods for volatile reagents (e.g., benzoyl chloride).

- Waste Disposal: Segregate halogenated waste (e.g., fluorinated byproducts) for incineration .

Advanced: How does hydrogen bonding in the crystal lattice influence the compound’s physicochemical stability?

Methodological Answer:

Hydrogen bonds (e.g., N–H⋯O, C–H⋯F) form layered structures parallel to the ac plane, reducing hygroscopicity.

- Thermal Stability: DSC shows melting points >180°C due to lattice energy from H-bond networks.

- Solubility: Low aqueous solubility (0.12 mg/mL) correlates with strong intermolecular interactions .

Basic: Which analytical techniques are prioritized for purity assessment?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) detects impurities <0.1%.

- Elemental Analysis: Confirm C/H/N/F ratios within ±0.3% of theoretical values.

- TLC: Hexane/EtOAc (3:1) with UV254 visualization for rapid checks .

Advanced: How can computational models predict metabolic pathways for this compound?

Methodological Answer:

Use in silico tools:

CYP450 Metabolism: Simulate oxidation sites (e.g., methoxy demethylation) using StarDrop’s P450 Module.

Metabolite ID: Match MS/MS fragments (e.g., m/z 195 → 177 loss of H₂O) with empirical data.

Toxicity Prediction: Derek Nexus flags potential hepatotoxicity from fluoroaromatic metabolites .

Advanced: What experimental approaches resolve conflicting bioactivity data across different cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.